2-Chloro-N-[4-(1,2,4-oxadiazol-3-yl)oxan-4-yl]propanamide
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Overview
Description
2-Chloro-N-[4-(1,2,4-oxadiazol-3-yl)oxan-4-yl]propanamide is a compound that features a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms and one oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of amidoximes with nitriles under acidic conditions to form the oxadiazole ring . The subsequent steps involve chlorination and amide formation under controlled conditions to yield the final compound .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[4-(1,2,4-oxadiazol-3-yl)oxan-4-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The oxadiazole ring can be oxidized under specific conditions to form more reactive intermediates.
Reduction: Reduction reactions can modify the functional groups attached to the oxadiazole ring.
Substitution: The chloro group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like sodium dichloroisocyanurate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups, enhancing the compound’s versatility .
Scientific Research Applications
2-Chloro-N-[4-(1,2,4-oxadiazol-3-yl)oxan-4-yl]propanamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Agriculture: The compound shows promise as a pesticide due to its activity against various plant pathogens.
Materials Science: It is used in the development of energetic materials and fluorescent dyes.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[4-(1,2,4-oxadiazol-3-yl)oxan-4-yl]propanamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells . The oxadiazole ring’s ability to form hydrogen bonds and interact with biological macromolecules is key to its activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxadiazole derivatives such as:
1,2,5-Oxadiazole (Furazan): Known for its energetic properties.
1,3,4-Oxadiazole: Used in pharmaceuticals and agrochemicals.
Uniqueness
2-Chloro-N-[4-(1,2,4-oxadiazol-3-yl)oxan-4-yl]propanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-chloro-N-[4-(1,2,4-oxadiazol-3-yl)oxan-4-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O3/c1-7(11)8(15)13-10(2-4-16-5-3-10)9-12-6-17-14-9/h6-7H,2-5H2,1H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFWUUJKEDZKQMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1(CCOCC1)C2=NOC=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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